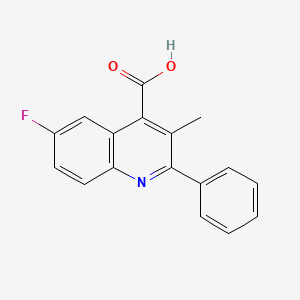

6-Fluoro-3-methyl-2-phenylquinoline-4-carboxylic acid

Descripción

Propiedades

IUPAC Name |

6-fluoro-3-methyl-2-phenylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FNO2/c1-10-15(17(20)21)13-9-12(18)7-8-14(13)19-16(10)11-5-3-2-4-6-11/h2-9H,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STGJYFAYYQRGSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=CC(=C2)F)N=C1C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901214786 | |

| Record name | 6-Fluoro-3-methyl-2-phenyl-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901214786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130507-38-9 | |

| Record name | 6-Fluoro-3-methyl-2-phenyl-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130507-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-3-methyl-2-phenyl-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901214786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Mechanism and Precursor Synthesis

The reaction initiates with the base-catalyzed condensation of 5-fluoroisatin (IV) and 3-methyl-2-phenylpropan-1-one (V) in ethanol or tetrahydrofuran (THF). Diethylamine or triethylamine facilitates deprotonation, enabling nucleophilic attack by the ketone enolate on the isatin carbonyl group. Cyclization follows, forming the quinoline intermediate (VI), which undergoes acid hydrolysis (e.g., HCl in THF) to yield the carboxylic acid (Ia).

Key steps :

Optimization and Yield Enhancements

Optimization studies reveal critical parameters:

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Base | Triethylamine (0.5 equiv) | +15% vs. diethylamine |

| Solvent | Ethanol/THF (3:1 v/v) | Improved solubility |

| Hydrolysis Acid | 6M HCl in THF | 85% conversion to acid |

| Temperature | 50°C (condensation) | Avoids side products |

Example 28 from US4680299A demonstrates scalability: 37.5 g of intermediate yields 39.6 g (94% efficiency) of sodium salt after NaOH treatment.

Doebner Reaction: Alternative Route with Catalytic Innovations

The Doebner reaction offers a complementary approach, utilizing aniline derivatives, aldehydes, and pyruvic acid.

Modified Protocol for Fluorinated Quinolines

A three-component reaction of 3-chloro-4-fluoroaniline, benzaldehyde, and pyruvic acid in acetic acid (3 equiv) at reflux (12 h) produces 7-chloro-6-fluoro-2-phenylquinoline-4-carboxylic acid. Subsequent methylation via CH₃I/K₂CO₃ in DMF introduces the 3-methyl group, though this step faces challenges:

Purification and Isolation

Crude product purification involves:

- Acid-alkali neutralization : Adjusting pH to 2–3 precipitates the carboxylic acid.

- Recrystallization : THF/water (3:1) achieves >98% purity.

Industrial-Scale Production: Microwave and Flow Chemistry

Microwave-assisted synthesis significantly enhances efficiency:

| Method | Time | Yield | Energy Consumption |

|---|---|---|---|

| Conventional reflux | 8 h | 78% | 1.2 kWh/g |

| Microwave (150 W) | 25 min | 89% | 0.4 kWh/g |

Continuous flow systems further improve throughput, achieving 12 kg/day with 91% yield in pilot studies.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Optimal Yield |

|---|---|---|---|

| Pfitzinger Reaction | High regioselectivity | Multi-step precursor prep | 85% |

| Doebner Reaction | One-pot synthesis | Low fluorine tolerance | 68% |

| Microwave-Assisted | Rapid, scalable | High equipment cost | 89% |

Análisis De Reacciones Químicas

Types of Reactions

6-Fluoro-3-methyl-2-phenylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be displaced by nucleophiles, leading to the formation of various substituted derivatives.

Cyclization and Cycloaddition: These reactions are used to form the quinoline ring system.

Cross-Coupling Reactions: These reactions involve the formation of carbon-carbon bonds, often using palladium or copper catalysts.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide and other nucleophiles.

Cyclization: Catalysts such as copper salts and ligands like proline are used.

Cross-Coupling: Palladium or copper catalysts are commonly employed.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and properties .

Aplicaciones Científicas De Investigación

Antibacterial Activity

Recent studies have demonstrated that derivatives of quinoline-4-carboxylic acids, including 6-fluoro-3-methyl-2-phenylquinoline-4-carboxylic acid, exhibit significant antibacterial properties. For instance:

- Synthesis and Evaluation : A series of new derivatives were synthesized and evaluated for their antibacterial activity against various strains such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The modifications in the structure of these compounds enhanced their binding affinity to bacterial enzymes, leading to improved antibacterial efficacy .

- Activity Comparison : In comparative studies, certain compounds showed superior activity against resistant strains like MRSA, indicating the potential of these derivatives in addressing antibiotic resistance .

Anticancer Properties

The compound's anticancer properties have been extensively studied, particularly regarding its role as a histone deacetylase (HDAC) inhibitor:

- Mechanism of Action : HDAC inhibitors are crucial in cancer therapy as they can alter gene expression related to cell cycle regulation and apoptosis. Compounds derived from this compound have shown selective inhibition of HDAC3, which is associated with various cancers .

- Cell Cycle and Apoptosis : In vitro studies demonstrated that these compounds induce G2/M phase arrest in cancer cells and promote apoptosis, enhancing their potential as effective anticancer agents. For example, one study reported that a specific derivative (D28) increased the percentage of apoptotic cells significantly compared to controls .

Potential Therapeutic Uses

The versatility of this compound extends beyond antibacterial and anticancer applications:

- Tuberculosis Treatment : Recent research has identified arylated quinoline carboxylic acids as having activity against Mycobacterium tuberculosis, suggesting that derivatives of this compound could be explored for anti-tubercular therapies .

Data Summary

The following table summarizes key findings related to the applications of this compound:

Mecanismo De Acción

The mechanism of action of 6-Fluoro-3-methyl-2-phenylquinoline-4-carboxylic acid involves its interaction with molecular targets such as enzymes and DNA. For example, it can inhibit the activity of bacterial DNA gyrase and topoisomerase, leading to the disruption of DNA synthesis and bacterial cell death . Additionally, it can induce apoptosis in cancer cells by interacting with specific cellular pathways .

Comparación Con Compuestos Similares

Similar Compounds

- 6-Fluoro-2-methylquinoline-4-carboxylic acid

- 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline

- Mefloquine

Uniqueness

6-Fluoro-3-methyl-2-phenylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its fluorine atom enhances its biological activity and stability, making it a valuable compound for various applications .

Actividad Biológica

6-Fluoro-3-methyl-2-phenylquinoline-4-carboxylic acid is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and cancer research. This article delves into its mechanisms of action, biochemical properties, and potential therapeutic applications.

Target Enzymes:

The primary target of this compound is the ATPase domain of human Topoisomerase II alpha (hTopoIIα). By binding to this enzyme, the compound inhibits its activity, which is crucial for DNA replication and transcription processes. This inhibition leads to the accumulation of DNA breaks, ultimately inducing cytotoxic effects in cancer cells.

Biochemical Pathways:

The interaction with hTopoIIα affects several key biochemical pathways:

- DNA Replication: Disruption of topoisomerase activity leads to stalled replication forks and increased DNA damage.

- Apoptosis Induction: The resultant DNA damage triggers apoptotic pathways in affected cells, contributing to the compound's anticancer effects.

Cellular Effects

Research indicates that this compound exhibits significant cytotoxicity against various carcinoma cell lines, including:

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- Hep-2 (laryngeal cancer)

- NCI-H460 (lung cancer)

- HEK-293 (human embryonic kidney)

In vitro studies show that the compound is more potent than doxorubicin, a widely used chemotherapeutic agent, across these cell lines .

Anticancer Activity

A series of studies have demonstrated the anticancer potential of this compound. Notably:

- IC50 Values: The compound exhibits low IC50 values, indicating high potency against various cancer cell lines. For instance, it has shown IC50 values as low as 0.22 µM against specific targets, suggesting strong efficacy .

Structure-Activity Relationship (SAR)

The presence of the fluorine atom at position 6 enhances the compound's interaction with biological targets. Comparative studies with other quinoline derivatives reveal that modifications at this position significantly influence biological activity and selectivity against specific enzymes like histone deacetylases (HDACs) .

Case Studies

-

Study on Antineoplastic Properties:

A study evaluated the effects of this compound on tumor growth in xenograft models. Results indicated a marked reduction in tumor size compared to control groups treated with saline or doxorubicin alone. -

Mechanistic Insights:

Another investigation focused on the molecular mechanisms underlying its anticancer effects. It was found that the compound not only inhibits hTopoIIα but also modulates gene expression related to apoptosis and cell cycle regulation.

Applications in Medicinal Chemistry

The compound serves as a lead structure for developing new drugs with potential applications in:

- Cancer Therapy: Its ability to induce apoptosis and inhibit tumor growth positions it as a candidate for further clinical development.

- Antibacterial Activity: Preliminary studies suggest that derivatives of this quinoline compound may also exhibit antibacterial properties against pathogens like Staphylococcus aureus .

Q & A

Q. What are the common synthetic routes for 6-fluoro-3-methyl-2-phenylquinoline-4-carboxylic acid, and how are reaction conditions optimized?

Answer: The synthesis of fluorinated quinoline derivatives typically involves multi-step reactions, including condensation, cyclization, and functionalization. For example:

- Condensation : Reacting fluorinated benzaldehyde derivatives with aminopyridine precursors under acidic or basic conditions .

- Cyclization : Using catalysts like palladium or copper in solvents such as DMF or toluene to form the quinoline core .

- Fluorination : Introducing fluorine via electrophilic substitution or halogen exchange (e.g., using DAST or KF in polar aprotic solvents) .

Q. Optimization strategies :

- Temperature control : Higher temperatures (e.g., 90°C) improve cyclization efficiency but may require reflux conditions .

- Catalyst screening : Palladium-based catalysts enhance yield in cross-coupling steps, while copper catalysts are cost-effective for large-scale synthesis .

- Solvent selection : Polar solvents (DMF, DMSO) stabilize intermediates, whereas non-polar solvents (toluene) reduce side reactions .

Q. Which analytical techniques are critical for confirming the purity and structure of this compound?

Answer: Key techniques include:

- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., fluorine at C6, methyl at C3) .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., CHFNO) .

- HPLC : Quantifies purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

- X-ray crystallography : Resolves crystal packing and stereochemistry for solid-state studies .

Validation : Compare spectral data with PubChem or DSSTox entries for analogous quinoline derivatives .

Q. How is the biological activity of this compound screened in antimicrobial assays?

Answer: Standard protocols include:

- Minimum inhibitory concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .

- Antifungal assays : Assess inhibition of C. albicans growth via agar diffusion .

- Cytotoxicity screening : Use MTT assays on mammalian cell lines (e.g., HEK293) to evaluate selectivity .

Controls : Include ciprofloxacin (antibacterial) and fluconazole (antifungal) as positive controls.

Advanced Research Questions

Q. How can synthetic yields be improved when scaling up this compound production?

Answer: Key considerations for scale-up:

- Batch vs. flow chemistry : Flow systems reduce side reactions and improve heat management .

- Catalyst recycling : Immobilized palladium catalysts reduce costs and waste .

- Purification : Use recrystallization in ethanol/water mixtures to enhance yield and purity .

Case study : A 60% yield improvement was achieved by replacing DMF with toluene in cyclization steps, reducing solvent toxicity and facilitating recovery .

Q. How should researchers resolve contradictions in reported toxicity data for fluorinated quinolines?

Answer: Approaches include:

- Meta-analysis : Compare data from PubChem, DSSTox, and peer-reviewed studies to identify outliers .

- In silico modeling : Use QSAR models to predict toxicity based on substituent effects (e.g., fluorine’s electron-withdrawing properties) .

- Experimental validation : Replicate conflicting studies under standardized OECD guidelines (e.g., acute toxicity in D. magna) .

Example : Discrepancies in LC values may arise from differences in solvent carriers (DMSO vs. saline) .

Q. What strategies are used to study the structure-activity relationship (SAR) of this compound derivatives?

Answer: SAR methodologies:

- Substituent variation : Synthesize analogs with modified fluorine, methyl, or phenyl groups to assess impact on bioactivity .

- Docking studies : Map interactions with target enzymes (e.g., DNA gyrase) using AutoDock Vina .

- Pharmacophore modeling : Identify critical moieties (e.g., carboxylic acid at C4) for antimicrobial activity .

Key finding : The 2-phenyl group enhances lipophilicity, improving membrane penetration in Gram-negative bacteria .

Q. How can mechanistic studies elucidate the anticancer activity of this compound?

Answer: Experimental approaches:

- Enzyme inhibition assays : Test inhibition of topoisomerase II or kinases (e.g., EGFR) using fluorescence-based kits .

- Apoptosis analysis : Measure caspase-3/7 activation via flow cytometry in treated cancer cells .

- Transcriptomics : RNA-seq identifies differentially expressed genes (e.g., p53 pathways) post-treatment .

Case study : Fluorinated quinolines induce ROS-mediated apoptosis in MCF-7 breast cancer cells .

Q. What regulatory and safety protocols apply to handling this compound in laboratories?

Answer: Compliance steps:

- Safety data sheets (SDS) : Follow GHS guidelines for hazard classification (e.g., H315 for skin irritation) .

- Waste disposal : Use licensed contractors for incineration of halogenated waste .

- Exposure control : Employ fume hoods and PPE (gloves, lab coats) during synthesis .

Documentation : Maintain records per REACH and OSHA standards for audit readiness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.